4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

Description

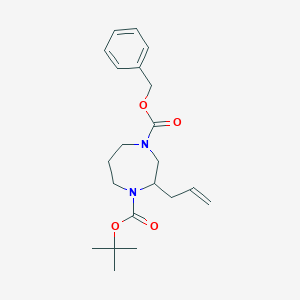

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is a seven-membered diazepane ring derivative with benzyl and tert-butyl carbamate protecting groups at positions 1 and 4, respectively, and an allyl substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing orexin receptor antagonists like Suvorexant analogs . The allyl group at position 2 distinguishes it from other diazepane derivatives, offering unique reactivity for further functionalization.

Properties

Molecular Formula |

C21H30N2O4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C21H30N2O4/c1-5-10-18-15-22(19(24)26-16-17-11-7-6-8-12-17)13-9-14-23(18)20(25)27-21(2,3)4/h5-8,11-12,18H,1,9-10,13-16H2,2-4H3 |

InChI Key |

GHPKDBBJZDTHCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1CC=C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.

Introduction of Benzyl and Allyl Groups: The benzyl and allyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and allyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionalities. This can be achieved using tert-butyl chloroformate or tert-butyl bromoacetate. Deprotection steps may involve acidic or basic hydrolysis to remove the protecting groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The benzyl group can be reduced to a methyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, OsO4

Reducing Agents: Pd/C, hydrogen gas

Bases: Sodium hydride, potassium carbonate

Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products

Epoxides: Formed from the oxidation of the allyl group

Diols: Formed from the oxidation of the allyl group

Methyl Derivatives: Formed from the reduction of the benzyl group

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential as a ligand in biochemical assays. Its ability to interact with proteins and enzymes makes it a valuable tool in studying biological processes.

Medicine: Explored for its potential therapeutic applications. Compounds with diazepane rings have shown promise in the development of pharmaceuticals for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzyl and allyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substituents:

*Estimated based on molecular formula C₁₈H₂₆N₂O₅ ().

†Same CAS as racemic mixture; enantiomeric resolution required .

Key Observations :

Biological Activity

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the diazepane class, characterized by its unique structural features including a diazepane ring, a benzyl group, a tert-butyl group, and an allyl group. Its molecular formula is with a molecular weight of approximately 374.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural composition of this compound enhances its biological activity through several mechanisms:

- Diazepane Ring : Facilitates hydrogen bonding and hydrophobic interactions with biological targets.

- Benzyl Group : Increases lipophilicity, aiding in membrane permeability.

- Allyl Group : Known for enhancing reactivity and interaction capabilities with proteins and enzymes.

Research indicates that the compound can modulate enzyme activities through specific binding mechanisms. The presence of functional groups significantly enhances its interaction with various proteins, making it a promising candidate for further investigation in therapeutic applications.

Key Activities :

- Enzyme Modulation : The compound has been shown to act as a ligand in biochemical assays, potentially influencing the activity of specific enzymes.

- Therapeutic Potential : Its unique structural features suggest possible applications in treating diseases such as cancer and cardiovascular conditions.

Enzyme Interaction Studies

Recent studies have focused on the interactions of this compound with various enzymes. For instance:

- Inhibition of HDAC Activity : The compound was screened alongside a library of natural compounds for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer biology. It demonstrated significant inhibitory effects on specific HDAC isoforms, indicating potential as an epigenetic modifier .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of the compound against different cancer cell lines:

| Cell Line | Compound Concentration | Observed Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 50 µg/mL | Significant antimigratory activity |

| HeLa (Cervical Cancer) | 100 µg/mL | Inhibition of cell proliferation |

These findings highlight the compound's potential as an anticancer agent through modulation of cellular pathways involved in migration and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate | Contains an ethyl group instead of an allyl group | Lacks the unique reactivity associated with the allyl group |

| ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Contains a hydroxymethyl group instead of an allyl group | Hydroxymethyl group may alter biological activity compared to allyl |

The allyl group in our target compound contributes significantly to its enhanced biological activity compared to similar compounds lacking this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.